molecular formula C22H28N2O2 B6323990 tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate CAS No. 470689-98-6

tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate

Cat. No.: B6323990
CAS No.: 470689-98-6
M. Wt: 352.5 g/mol
InChI Key: YLLQWQAWIYVBOZ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is a compound used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine .


Synthesis Analysis

1-Boc-4-AP can be readily converted to fentanyl or related analogues in several straightforward synthetic steps . It is used as an intermediate in the manufacture of fentanyl and its related derivatives . Traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .


Molecular Structure Analysis

The molecular formula of 1-Boc-4-AP is C16H24N2O2 . The molecular weight is 276.380 g·mol −1 . The compound’s structure includes a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .


Chemical Reactions Analysis

As an intermediate, 1-Boc-4-AP is involved in the synthesis of fentanyl and its analogues . The compound can be readily converted to these substances through several synthetic steps .

Safety and Hazards

1-Boc-4-AP is classified as a DEA List 1 Chemical in 2022, and is also controlled in various other jurisdictions . Its possession, sale, and importation are heavily regulated throughout much of the world . It is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

Given the role of 1-Boc-4-AP in the synthesis of fentanyl and its analogues, future research and regulations will likely continue to focus on controlling its distribution and use to prevent the illicit manufacture of these potent opioids . As our understanding of its properties and potential uses expands, new applications may also be discovered.

Mechanism of Action

Target of Action

Tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is used as a pain medication and together with other medications for anesthesia .

Mode of Action

As a precursor, this compound doesn’t have a direct mode of action. Instead, it’s used in the synthesis of fentanyl, which acts primarily on the mu-opioid receptors. Its strong affinity to these receptors allows fentanyl to produce analgesic and anesthetic effects .

Biochemical Pathways

The compound itself doesn’t directly affect any biochemical pathways Fentanyl binds to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions. When fentanyl binds to these receptors, it drives up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .

Pharmacokinetics

It’s highly lipophilic, allowing it to cross the blood-brain barrier quickly .

Result of Action

As a precursor, this compound doesn’t have a direct result of action. Fentanyl can relieve severe pain, but it can also cause serious harm, including addiction, overdose, and death .

Biochemical Analysis

Biochemical Properties

It is known to be used as an intermediate in the synthesis of various pharmaceuticals, suggesting that it may interact with a variety of enzymes, proteins, and other biomolecules during these processes . Specific interactions have not been reported in the literature.

Cellular Effects

Given its role as an intermediate in drug synthesis, it is likely that its primary effects are seen in the final products of these reactions, rather than the compound itself .

Molecular Mechanism

As an intermediate in drug synthesis, its primary role is likely in the formation of other compounds, rather than having a direct effect itself .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate in laboratory settings. As an intermediate compound, it is typically not the focus of long-term stability or degradation studies .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. As an intermediate compound, it is typically not administered directly to animals in research studies .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. As an intermediate in drug synthesis, it is likely metabolized and transformed into other compounds during these processes .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is currently unavailable. As an intermediate compound, it is typically not the focus of such studies .

Subcellular Localization

As an intermediate in drug synthesis, it is likely rapidly metabolized and does not persist within cells .

Properties

IUPAC Name

tert-butyl 4-(N-phenylanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-16-14-20(15-17-23)24(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLQWQAWIYVBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701784
Record name tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470689-98-6
Record name tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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